molecular formula C8H9N3O B6232567 1-azido-3-ethoxybenzene CAS No. 219298-07-4

1-azido-3-ethoxybenzene

Cat. No. B6232567
CAS RN: 219298-07-4
M. Wt: 163.2
InChI Key:
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Description

1-Azido-3-ethoxybenzene is a chemical compound with the molecular formula C8H5N3 . It is also known by other names such as 1-Azido-3-ethinylbenzol .


Synthesis Analysis

The synthesis of azido compounds often involves the generation of an azido radical, which then reacts with other compounds to form the desired product . For example, in the synthesis of 1-azido-3-heteroaryl bicyclo [1.1.1]pentanes, the azido radical generated from the interaction of PIDA and TMSN3 selectively followed addition to [1.1.1]propellane to form the carbon-centered radical intermediate .


Molecular Structure Analysis

The molecular structure of 1-azido-3-ethoxybenzene consists of a benzene ring with an azido group (N3) and an ethoxy group (C2H5O) attached to it . The average mass of the molecule is 143.145 Da .


Chemical Reactions Analysis

Azido compounds are known to undergo various types of reactions. For instance, they can participate in azide–alkyne ‘‘click’’ reactions and serve as precursors to amine and nitrene compounds . The azido group in these compounds can be easily transformed into other functional groups, providing versatility in synthetic chemistry .

Mechanism of Action

The mechanism of action of azido compounds often involves the generation of an azido radical, which then reacts with other compounds to form the desired product . The azido radical is generated from the interaction of certain reagents, and it selectively follows addition to other compounds to form a carbon-centered radical intermediate .

Safety and Hazards

Azides are known to be highly explosive and toxic, and thus must be handled with extreme caution . They are often used in various applications due to their reactivity, but their hazardous properties must be carefully considered .

Future Directions

Azido compounds have many applications in synthetic chemistry, biology, and biomedicine . Their ability to easily transform into other functional groups provides versatility in synthetic chemistry . Therefore, future research may focus on exploring new synthetic routes and applications for these compounds.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-azido-3-ethoxybenzene involves the conversion of 3-ethoxyphenol to 1-azido-3-ethoxybenzene through a series of reactions.", "Starting Materials": [ "3-ethoxyphenol", "sodium azide", "sulfuric acid", "sodium nitrite", "sodium hydroxide", "ethyl iodide" ], "Reaction": [ "Step 1: 3-ethoxyphenol is reacted with sulfuric acid and sodium nitrite to form 3-ethoxy-4-nitrophenol.", "Step 2: 3-ethoxy-4-nitrophenol is reduced using sodium hydroxide and hydrogen gas to form 3-ethoxyaniline.", "Step 3: 3-ethoxyaniline is reacted with sodium azide to form 1-azido-3-ethoxybenzene.", "Step 4: 1-azido-3-ethoxybenzene is then reacted with ethyl iodide in the presence of a base to form the desired product." ] }

CAS RN

219298-07-4

Product Name

1-azido-3-ethoxybenzene

Molecular Formula

C8H9N3O

Molecular Weight

163.2

Purity

95

Origin of Product

United States

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